1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, with its specific substituents, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction of the pyrazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
1-Ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness: 1-Ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-6-17-10-12(8-15-17)7-14-13-9-16-18(5-2)11(13)3/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
HRDLRUQDHCFASF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=C(N(N=C2)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.